Cas no 312316-53-3 (N-methyl-3-(trifluoromethyl)-1,2,4triazolo4,3-bpyridazin-6-amine)

N-methyl-3-(trifluoromethyl)-1,2,4-triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound featuring a triazolopyridazine core substituted with a trifluoromethyl group and an N-methylamine moiety. Its structural framework confers notable stability and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical research. The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the triazolopyridazine scaffold offers versatile binding interactions. This compound is particularly useful in the development of bioactive molecules, including potential kinase inhibitors or antimicrobial agents. Its well-defined synthetic pathway and high purity make it suitable for precision applications in drug discovery and material science.
N-methyl-3-(trifluoromethyl)-1,2,4triazolo4,3-bpyridazin-6-amine structure
312316-53-3 structure
Product Name:N-methyl-3-(trifluoromethyl)-1,2,4triazolo4,3-bpyridazin-6-amine
CAS No:312316-53-3
MF:C7H6F3N5
MW:217.151250362396
CID:6456396
PubChem ID:1251047
Update Time:2025-09-27

N-methyl-3-(trifluoromethyl)-1,2,4triazolo4,3-bpyridazin-6-amine Chemical and Physical Properties

Names and Identifiers

    • N-methyl-3-(trifluoromethyl)-1,2,4triazolo4,3-bpyridazin-6-amine
    • N-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
    • AKOS003672436
    • SR-01000520883-1
    • F0906-7750
    • SR-01000520883
    • MFCD01459945
    • 312316-53-3
    • Inchi: 1S/C7H6F3N5/c1-11-4-2-3-5-12-13-6(7(8,9)10)15(5)14-4/h2-3H,1H3,(H,11,14)
    • InChI Key: SYDWWUKCKAEQHA-UHFFFAOYSA-N
    • SMILES: FC(C1=NN=C2C=CC(NC)=NN21)(F)F

Computed Properties

  • Exact Mass: 217.05752970g/mol
  • Monoisotopic Mass: 217.05752970g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 55.1Ų

N-methyl-3-(trifluoromethyl)-1,2,4triazolo4,3-bpyridazin-6-amine Pricemore >>

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Additional information on N-methyl-3-(trifluoromethyl)-1,2,4triazolo4,3-bpyridazin-6-amine

Recent Advances in the Study of N-methyl-3-(trifluoromethyl)-1,2,4triazolo4,3-bpyridazin-6-amine (CAS: 312316-53-3)

In recent years, the compound N-methyl-3-(trifluoromethyl)-1,2,4triazolo4,3-bpyridazin-6-amine (CAS: 312316-53-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique triazolopyridazine scaffold, has demonstrated promising potential in various therapeutic applications, particularly in the development of kinase inhibitors and other targeted therapies. The presence of the trifluoromethyl group enhances its metabolic stability and binding affinity, making it a valuable candidate for drug discovery.

A recent study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of this compound as a potent inhibitor of specific kinases involved in inflammatory pathways. The researchers employed a combination of computational modeling and in vitro assays to elucidate the compound's mechanism of action. Their findings revealed that N-methyl-3-(trifluoromethyl)-1,2,4triazolo4,3-bpyridazin-6-amine exhibits high selectivity for certain kinase targets, with IC50 values in the nanomolar range. This specificity suggests its potential as a lead compound for the treatment of chronic inflammatory diseases.

Another significant development was reported in a preprint article on bioRxiv, where the compound was investigated for its role in modulating protein-protein interactions (PPIs) in cancer cells. The study highlighted the compound's ability to disrupt critical PPIs involved in tumor proliferation and metastasis. Using X-ray crystallography, the researchers determined the precise binding mode of the compound within the protein interface, providing valuable insights for structure-based drug design. These findings open new avenues for the development of small-molecule inhibitors targeting previously undruggable PPIs.

In addition to its therapeutic potential, the synthetic accessibility of N-methyl-3-(trifluoromethyl)-1,2,4triazolo4,3-bpyridazin-6-amine has also been a focus of recent research. A team from the University of Cambridge published a novel, scalable synthesis route for this compound in Organic Letters. Their approach utilized a one-pot cyclization strategy, significantly improving the yield and reducing the number of purification steps compared to traditional methods. This advancement is expected to facilitate further pharmacological studies and accelerate the compound's progression into preclinical development.

Despite these promising results, challenges remain in optimizing the pharmacokinetic properties of N-methyl-3-(trifluoromethyl)-1,2,4triazolo4,3-bpyridazin-6-amine. A recent review in Drug Discovery Today emphasized the need for comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to address potential issues such as solubility and metabolic stability. Ongoing research is focused on structural modifications to enhance these properties while maintaining the compound's biological activity.

In conclusion, N-methyl-3-(trifluoromethyl)-1,2,4triazolo4,3-bpyridazin-6-amine (CAS: 312316-53-3) represents a compelling case study in modern drug discovery. Its unique chemical structure, combined with its diverse biological activities, positions it as a versatile scaffold for the development of novel therapeutics. Future research directions may include exploring its applications in other disease areas, such as neurodegenerative disorders, and further optimizing its drug-like properties for clinical translation.

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